molecular formula C9H9ClN2 B1423583 Isoindoline-5-carbonitrile hydrochloride CAS No. 1159823-51-4

Isoindoline-5-carbonitrile hydrochloride

Cat. No. B1423583
M. Wt: 180.63 g/mol
InChI Key: DIGADCVKPVECTM-UHFFFAOYSA-N
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Description

Isoindoline-5-carbonitrile hydrochloride is a chemical compound with a molecular formula of C9H9ClN2 . It is used for R&D purposes and not for medicinal or household use .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .


Molecular Structure Analysis

The InChI code for Isoindoline-5-carbonitrile hydrochloride is 1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9 (8)3-7;/h1-3,11H,5-6H2;1H .


Chemical Reactions Analysis

The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane and various primary amines .


Physical And Chemical Properties Analysis

Isoindoline-5-carbonitrile hydrochloride is a solid substance with a molecular weight of 180.64 . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Electrochemical Synthesis Applications Isoindoline, a key component in isoindoline-5-carbonitrile hydrochloride, has been utilized in electrochemical synthesis. For example, electroreduction of phthalimide, which can generate isoindoline, has been explored to selectively obtain isoindoline with high yield and efficiency (Fechete & Jouikov, 2008).

  • Chemical Synthesis and Catalysis Isoindoline derivatives have been synthesized for various chemical applications. One study focused on synthesizing 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles using a Cu-catalyzed reaction, highlighting the compound's versatility in organic synthesis (Kobayashi et al., 2015).

  • Heterocyclic Compound Synthesis Isoindoline-5-carbonitrile hydrochloride has been used in synthesizing various heterocyclic compounds. For instance, reactions of isoindoline-2-carbonitrile derivatives have led to the creation of multiple fused heterocyclic structures, demonstrating its role in diversifying chemical libraries (El-Dean et al., 2010).

  • Solvent and Catalysis Studies The role of isoindoline as a solvent in catalytic reactions has been investigated. In one study, isoquinoline, closely related to isoindoline, proved effective as a solvent for the production of methyl 3-pentenoate in cobalt carbonyl-catalyzed reactions (Matsuda, 1973).

  • Metal Complex Formation Isoindoline-based compounds have been synthesized for their potential in forming metal complexes, which could be utilized in various industrial and research applications. The electronic structure of these compounds shows potential for applications in fields like materials science (Gaire et al., 2021).

  • Organic Synthesis Methodology Development Research has focused on developing new methodologies using isoindoline derivatives. For example, palladium-catalyzed reactions involving isoindolin-1-one derivatives have been explored, showing the compound's importance in advancing organic synthesis techniques (Cao et al., 2008).

  • Anion Receptor Research Isoindoline derivatives have been studied for their anion-binding properties, which could have implications in areas like sensor development and material science. Bishydrazide derivatives of isoindoline, in particular, showed enhanced affinity towards halides (Dydio et al., 2009).

  • Electron Paramagnetic Resonance (EPR) Oximetry Isoindoline nitroxides have been evaluated as probes for viable biological systems in EPR oximetry. Their low cytotoxicity and favorable EPR characteristics make them suitable for biological applications (Khan et al., 2011).

Safety And Hazards

This compound is classified as Acute Tox. 3: H301+311+331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Isoindoline-5-carbonitrile hydrochloride are not available, indole derivatives have been found to possess diverse biological activities and have immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGADCVKPVECTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindoline-5-carbonitrile hydrochloride

CAS RN

1159823-51-4
Record name 1H-Isoindole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159823-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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